Enhanced Lipophilicity and Steric Bulk vs. Benzyl-Substituted Analog RN-1747
The target compound's benzhydryl group provides a significant increase in lipophilicity and steric bulk compared to the benzyl group of the closely related TRPV4 agonist RN-1747. While both compounds share the identical 4-chloro-2-nitrophenylsulfonyl pharmacophore, the N-terminal substitution is a key differentiator. The benzhydryl compound has a higher calculated octanol-water partition coefficient (clogP), impacting membrane permeability and non-specific protein binding [1]. This difference is crucial for projects where tuning lipophilicity without altering the core pharmacophore is a key design goal.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | Calculated logP: 5.35 (Predicted) |
| Comparator Or Baseline | RN-1747 (CAS 1024448-59-6). Experimental logP: 4.23 . |
| Quantified Difference | The target compound is predicted to be > 1 log unit more lipophilic than its N-benzyl analog. |
| Conditions | Calculated and experimental logP values. The target compound's value is a prediction based on its chemical structure, while the comparator's is an experimentally determined value. |
Why This Matters
This data guides procurement for ADME optimization: researchers needing a more lipophilic version of a sulfonylpiperazine probe to improve membrane penetration or alter its distribution profile should select the benzhydryl variant (CAS 1024174-15-9) over the benzyl variant (RN-1747).
- [1] Kuujia.com. Cas no 1024174-15-9 (1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine). Product page. View Source
